Ethyl 5-(3-fluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Electrophilic aromatic substitution reactions to introduce fluorine atoms on the benzene rings.
- Use of reagents such as fluorobenzene derivatives and catalysts like aluminum chloride.
Amidation and Esterification:
- Coupling reactions to attach the 3-fluorobenzamido group.
- Esterification to introduce the ethyl ester group.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyridazine core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
- Oxidation products include sulfoxides and sulfones.
- Reduction products include alcohols.
- Substitution products vary depending on the nucleophile used.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(3-fluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
-
Formation of the Thienopyridazine Core:
- Starting with a suitable thieno[3,4-d]pyridazine precursor.
- Cyclization reactions to form the core structure.
Scientific Research Applications
Ethyl 5-(3-fluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(3-fluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in disease pathways.
Receptors: Modulation of receptor activity, affecting cellular signaling pathways.
DNA/RNA: Binding to nucleic acids, influencing gene expression.
Comparison with Similar Compounds
- Ethyl 5-(3-chlorobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- Ethyl 5-(3-bromobenzamido)-3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Comparison:
- Fluorinated vs. Chlorinated/Brominated: The presence of fluorine atoms in Ethyl 5-(3-fluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate can significantly alter its electronic properties, making it more lipophilic and potentially enhancing its biological activity.
- Unique Properties: Fluorinated compounds often exhibit increased metabolic stability and improved binding affinity to biological targets compared to their chlorinated or brominated counterparts.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
ethyl 5-[(3-fluorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2N3O4S/c1-2-31-22(30)18-16-11-32-20(25-19(28)12-4-3-5-14(24)10-12)17(16)21(29)27(26-18)15-8-6-13(23)7-9-15/h3-11H,2H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLXZRCBNJUGDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)F)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.